molecular formula C14H10N2O B1655101 1h-Indol-3-yl(pyridin-4-yl)methanone CAS No. 3189-05-7

1h-Indol-3-yl(pyridin-4-yl)methanone

Cat. No.: B1655101
CAS No.: 3189-05-7
M. Wt: 222.24 g/mol
InChI Key: URMRKJJIVRNPPV-UHFFFAOYSA-N
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Description

Synthesized as a key intermediate in cannabinoid mimetics and bioactive molecules, its structure has been confirmed through X-ray crystallography, NMR, IR, and HRMS analyses . Key properties include:

  • Physical state: Pale brown solid (yield: 25%) .
  • Spectroscopic data:
    • ¹H NMR: Signals consistent with indole protons (δ ~6.95–8.96 ppm) and pyridine protons (δ ~8.46–8.70 ppm) .
    • IR: C=O stretch at ~1602–1615 cm⁻¹ .
  • Crystallography: Structures resolved using SHELXL97 and Crystal Structure 4.0 software, with non-hydrogen atoms anisotropically refined .

Properties

CAS No.

3189-05-7

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

1H-indol-3-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C14H10N2O/c17-14(10-5-7-15-8-6-10)12-9-16-13-4-2-1-3-11(12)13/h1-9,16H

InChI Key

URMRKJJIVRNPPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=NC=C3

Other CAS No.

3189-05-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Positional Isomers

Substitution at pyridine’s 3- vs. 4-position significantly alters properties:

Compound Pyridine Position Melting Point (°C) Yield (%) Key Features
(5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone (2c) 3-position 276–277 27 Bromo substituent enhances molecular weight (MW) and steric bulk.
1H-Indol-3-yl-4-pyridinylmethanone (3a) 4-position 25 Lower yield suggests synthetic challenges; pyridine orientation affects π-π stacking.

Key Insight : Pyridin-4-yl analogs (e.g., 3a) may exhibit distinct electronic profiles due to nitrogen lone-pair orientation, influencing solubility and receptor binding .

Indole Substitution Patterns

Modifications on the indole ring impact pharmacological and physical properties:

Compound Indole Substituent Melting Point (°C) Activity (NCI Screening)
(5-Bromo-1H-indol-3-yl)-4-pyridinylmethanone (3c) 5-Bromo 276–278 Not tested
[HD10] (Pyrazolinyl-indole derivative) 5-Indolyl, 3-(p-tolyl) 161–163 Moderate anti-cancer activity (NCI 56-cell line)
4-Amino-3-(1H-indol-1-yl)phenylmethanone 4-Amino, 3-indolyl Anti-inflammatory, fungal ergosterol inhibition

Key Insight: Bromo substituents (e.g., 3c) increase molecular weight and may enhance lipophilicity, while amino groups (e.g., ) improve water solubility and bioavailability .

Pharmacological Derivatives

Anti-Cancer Pyrazolinyl-Indoles ()

Derivatives with pyrazoline moieties exhibit enhanced activity:

Compound Structure Molecular Weight Melting Point (°C)
HD10 (Pyridin-4-yl)(p-tolyl) 380.23 161–163
HD11 (2-Hydroxyphenyl) 383.12 175–178
HD12 (4-Chlorophenyl) 401.11 179–181

Key Insight : Chlorophenyl (HD12) and hydroxyphenyl (HD11) groups modulate cytotoxicity, likely via hydrogen bonding with target proteins .

Tubulin Inhibitors ()

Compound 58 [(2-(Pyridin-4-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone] shows potent tubulin inhibition (IC₅₀ = 50–55 nM) due to trimethoxy groups enhancing hydrophobic interactions .

Physicochemical and ADMET Properties

Compound log P (Predicted) Water Solubility (log S) Caco-2 Permeability
1H-Indol-3-yl(pyridin-4-yl)methanone ~3.5 (estimated) -5.0 to -6.0 High
Methanone, 1H-indol-3-yl(4-methylphenyl) 1.198 g/cm³ Moderate
AM-2201 (Fluoropentyl analog) >5 ~5 mg/ml in ethanol High (CNS activity)

Key Insight : Pyridin-4-yl analogs balance lipophilicity (log P ~3.5) and solubility, making them suitable for oral bioavailability, whereas fluorinated derivatives (e.g., AM-2201) prioritize blood-brain barrier penetration .

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